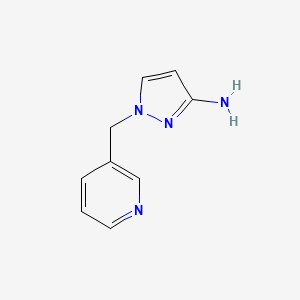

2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride

Descripción general

Descripción

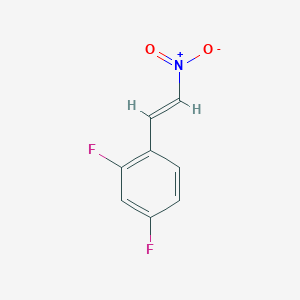

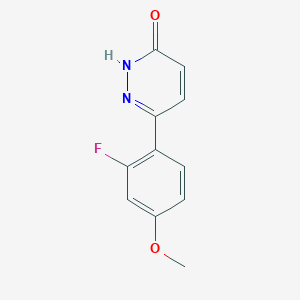

“2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 1187582-42-8 . Its molecular weight is 252.12 and its molecular formula is C9H12Cl2FN3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FN3.2ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;;/h1-2,5H,3-4,11H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

DNA Interaction and Cellular Staining

2-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine dihydrochloride, similar to other benzimidazole derivatives, is known for its ability to bind to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property makes it useful for fluorescent DNA staining, which is crucial for chromosome and nuclear staining in plant cell biology, flow cytometry, and the analysis of plant chromosomes. Such compounds are not only instrumental in staining but also serve as tools for understanding the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Radioprotection and Topoisomerase Inhibition

Benzimidazole derivatives, including this compound, find their applications as radioprotectors and topoisomerase inhibitors. These applications highlight their potential in protecting cells from radiation damage and in serving as a foundation for the rational design of new therapeutic agents targeting DNA topoisomerases, which are enzymes involved in the overwinding or underwinding of DNA (Issar & Kakkar, 2013).

Anticancer Potential

The benzimidazole core is a key feature in numerous groups of biological agents demonstrating anticancer properties. It acts through various mechanisms such as DNA intercalation, inhibition of topoisomerases, and tubulin polymerization. These diverse mechanisms underline the therapeutic potential of benzimidazole derivatives in cancer treatment, showcasing their role in the development of novel anticancer agents (Akhtar et al., 2019).

Fungicidal and Anthelmintic Uses

Beyond their radioprotective and anticancer applications, benzimidazole derivatives also play a significant role in agriculture and veterinary medicine as fungicides and anthelmintic drugs. Their mode of action, especially as specific inhibitors of microtubule assembly by binding to the tubulin molecule, outlines their importance in treating fungal infections and parasitic infestations (Davidse, 1986).

Drug Development and Medicinal Chemistry

Benzimidazole derivatives, by virtue of their structural similarity to the naturally occurring nucleotides, have been extensively studied for their pharmacological properties. Their diverse bioactivities and presence in drugs targeting various diseases make them valuable scaffolds in drug development. This includes their use in designing new therapeutic compounds with improved efficacy and safety profiles (Babbar et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3.2ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;;/h1-2,5H,3-4,11H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIYHTCRRSYXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)

![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)

![3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1440067.png)

amino}acetic acid dihydrochloride](/img/structure/B1440069.png)